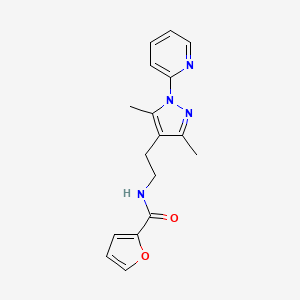

![molecular formula C15H14N2O2S B2678910 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)isoxazole-5-carboxamide CAS No. 2034297-20-4](/img/structure/B2678910.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

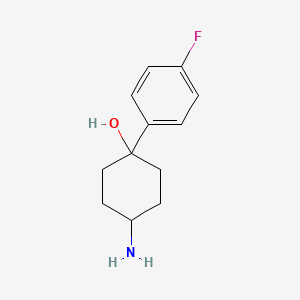

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)isoxazole-5-carboxamide” is a complex organic compound. The benzo[b]thiophene component is a heterocyclic compound, which is a very important class of compounds in medicinal chemistry . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene and its derivatives have been synthesized and characterized for wider therapeutic activity . The synthesis of these compounds is a topic of interest for medicinal chemists .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[b]thiophene component is a five-membered heteroaromatic compound containing a sulfur atom .

Physical And Chemical Properties Analysis

Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including the compound , are a valuable molecular scaffold for medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory and Anti-Psychotic Applications

Thiophene derivatives have shown anti-inflammatory and anti-psychotic properties . This suggests that the compound could potentially be used in the development of new drugs for treating inflammation and psychiatric disorders.

Anti-Arrhythmic and Anti-Anxiety Applications

The compound could also have potential applications in the treatment of arrhythmia and anxiety, as thiophene derivatives have demonstrated anti-arrhythmic and anti-anxiety effects .

Anti-Fungal and Antioxidant Applications

Thiophene derivatives have shown anti-fungal and antioxidant properties . This suggests potential applications of the compound in the development of anti-fungal medications and antioxidants.

Estrogen Receptor Modulating and Anti-Mitotic Applications

Thiophene derivatives have demonstrated estrogen receptor modulating and anti-mitotic effects . This suggests potential applications in the treatment of estrogen-related conditions and in the development of anti-mitotic drugs.

Anti-Microbial and Kinase Inhibiting Applications

Thiophene derivatives have shown anti-microbial properties and have been found to inhibit kinases . This suggests potential applications in the development of new anti-microbial drugs and kinase inhibitors.

Anti-Cancer Applications

Thiophene derivatives have demonstrated anti-cancer properties . This suggests potential applications of the compound in the development of new anti-cancer drugs.

Material Science Applications

Thiophene derivatives have also found applications in material science, such as in the fabrication of light-emitting diodes . This suggests potential applications of the compound in the development of new materials for electronic devices.

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as investigation of its potential therapeutic properties. Thiophene and its derivatives have shown diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

properties

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10(17-15(18)13-6-7-16-19-13)8-11-9-20-14-5-3-2-4-12(11)14/h2-7,9-10H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAQVFZCYORTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

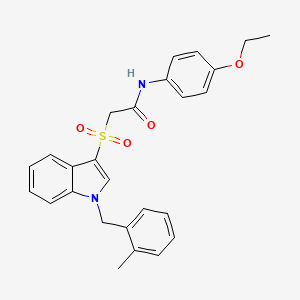

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)

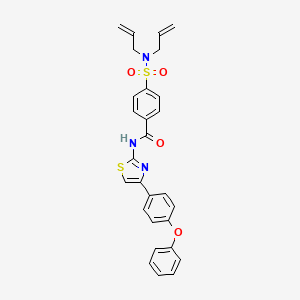

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2678833.png)

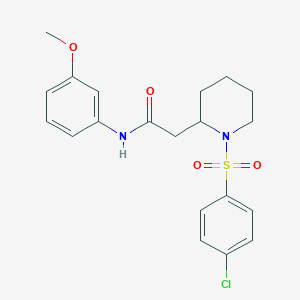

![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)

![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2678846.png)